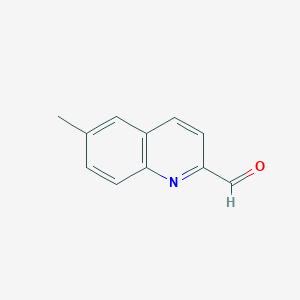

6-Methylquinoline-2-carbaldehyde

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

6-methylquinoline-2-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO/c1-8-2-5-11-9(6-8)3-4-10(7-13)12-11/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAPDFTQLJHLWBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(C=C2)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701295724 | |

| Record name | 6-Methyl-2-quinolinecarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701295724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38462-78-1 | |

| Record name | 6-Methyl-2-quinolinecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38462-78-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Methyl-2-quinolinecarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701295724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Significance and Structural Attributes of the Quinoline Moiety in Organic Chemistry

The quinoline (B57606) ring system is a cornerstone of heterocyclic chemistry, characterized by a fused benzene (B151609) and pyridine (B92270) ring. fiveable.mebritannica.com This aromatic structure confers significant stability and unique electronic properties, making it a prevalent motif in numerous natural products, pharmaceuticals, and functional materials. fiveable.mewikipedia.org

The nitrogen atom within the pyridine ring of quinoline can be protonated, forming quinolinium ions, which exhibit distinct chemical behaviors. fiveable.me The extended π-conjugated system of quinoline allows for the delocalization of electrons, a key feature of polycyclic aromatic compounds that contributes to their stability and makes them suitable for applications in materials science, such as in organic semiconductors and optoelectronic devices. fiveable.me

Many biologically active compounds, including the antimalarial drug quinine (B1679958) and its synthetic analogs like chloroquine (B1663885) and mefloquine, feature the quinoline scaffold. britannica.comwikipedia.orgrsc.org This has spurred extensive research into quinoline derivatives for various therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents. rsc.orgontosight.ai

The Aldehyde Functionality As a Strategic Synthetic Handle in Heterocyclic Systems

The aldehyde group (–CHO) is one of the most versatile functional groups in organic synthesis. wikipedia.org Its electrophilic carbon atom is highly susceptible to nucleophilic attack, making it a key participant in a wide array of chemical transformations. In the context of heterocyclic compounds, the aldehyde functionality serves as a strategic "handle" for constructing more complex molecular architectures. mdpi.com

Common reactions involving the aldehyde group include oxidation to a carboxylic acid, reduction to an alcohol, and a variety of condensation and nucleophilic addition reactions. These transformations are crucial for introducing new functional groups and building intricate molecular frameworks. For instance, the Vilsmeier-Haack reaction is a widely used method to introduce a formyl group onto electron-rich heterocyclic rings. mdpi.com

The reactivity of the aldehyde allows for its conversion into other functional groups, which can then be used in cross-coupling reactions, such as the Suzuki coupling, to form new carbon-carbon bonds. mdpi.com This versatility makes aldehydes indispensable in the synthesis of pharmaceuticals, agrochemicals, dyes, and other functional materials. rsc.org

Advanced Spectroscopic Characterization and Structural Analysis of 6 Methylquinoline 2 Carbaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the detailed structural analysis of 6-Methylquinoline-2-carbaldehyde and its derivatives, providing insights into the chemical environment of individual protons and carbon atoms.

Proton (¹H) and Carbon-13 (¹³C) NMR for Structural Elucidation

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental in confirming the molecular structure of this compound. In ¹H NMR, characteristic chemical shifts are observed for the aldehyde proton, typically around 10 ppm, and the methyl group protons, which appear at approximately 2.5 ppm. The aromatic protons of the quinoline (B57606) ring system exhibit complex coupling patterns that are crucial for confirming the substitution pattern. For instance, in 6-methylquinoline (B44275), the protons on the quinoline ring show distinct signals and coupling constants, such as J(A,B) = 1.7 Hz, J(A,F) = 4.3 Hz, and J(B,F) = 8.3 Hz, which help in assigning their specific positions. chemicalbook.com

¹³C NMR spectroscopy complements the proton data by providing the chemical shifts for each carbon atom in the molecule. The carbonyl carbon of the aldehyde group in quinoline derivatives typically resonates at a low field, often above 190 ppm. rsc.orgnih.gov The carbon of the methyl group at the C-6 position shows a characteristic signal in the aliphatic region of the spectrum. rsc.org The chemical shifts of the aromatic carbons in the quinoline ring are sensitive to the substitution pattern and provide further confirmation of the structure. rsc.orgoregonstate.edu For example, in 2,6-dimethylquinoline (B146794), the methyl carbons appear at 25.26 and 21.44 ppm, while the ipso-carbons of the quinoline ring are observed at 128.2, 135.4, 146.4, and 157.9 ppm. rsc.org The analysis of both ¹H and ¹³C NMR spectra is often supported by techniques like DEPT (Distortionless Enhancement by Polarization Transfer) to differentiate between CH, CH₂, and CH₃ groups.

The structures of various derivatives of this compound are also confirmed using these NMR techniques. For instance, the synthesis of various substituted phenyl quinolines and tetrahydroquinolines, derived from bromo-quinolines, has been characterized by ¹H and ¹³C NMR, alongside other spectroscopic methods. researchgate.net These studies are crucial for establishing the successful incorporation of different functional groups and their positions on the quinoline ring. researchgate.net

Table 1: Representative ¹H NMR Chemical Shifts for 6-Methylquinoline and its Derivatives

| Compound | Proton | Chemical Shift (ppm) |

|---|---|---|

| 6-Methylquinoline | H-A | 8.833 |

| H-B | 8.03 | |

| H-C | 7.99 | |

| H-D | 7.55 | |

| H-E | 7.53 | |

| H-F | 7.328 | |

| CH₃ | 2.520 | |

| 2,6-Dimethylquinoline | CH₃ (at C-2) | 2.72 |

| CH₃ (at C-6) | 2.5 | |

| Aromatic | 7.21-7.93 (m) |

Data sourced from ChemicalBook and The Royal Society of Chemistry. chemicalbook.comrsc.org

Table 2: Representative ¹³C NMR Chemical Shifts for 6-Methylquinoline Derivatives

| Compound | Carbon | Chemical Shift (ppm) |

|---|---|---|

| 2,6-Dimethylquinoline | CH₃ (at C-2) | 25.26 |

| CH₃ (at C-6) | 21.44 | |

| Ipso Carbons | 128.2, 135.4, 146.4, 157.9 | |

| Aromatic Carbons | 121.90-135.30 | |

| 6-Methoxy-2-methylquinoline | CH₃ | 25.03 |

| OCH₃ | 55.47 | |

| Ipso Carbons | 127.3, 142.5, 156.33, 157.14 | |

| Aromatic Carbons | 121.83-134.99 |

Data sourced from The Royal Society of Chemistry. rsc.org

Two-Dimensional NMR Techniques for Connectivity and Assignment

To unambiguously assign the proton and carbon signals and to determine the connectivity between atoms, two-dimensional (2D) NMR techniques are employed. researchgate.netresearchgate.net Experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are particularly valuable.

COSY spectra reveal correlations between protons that are coupled to each other, typically through two or three bonds. This is instrumental in tracing the connectivity of protons within the quinoline ring system and any attached side chains. researchgate.netnih.gov For example, a COSY spectrum can clearly show the correlation between H-5 and H-6, as well as the strong correlation of H-8 with H-7 in the quinoline ring. researchgate.net

HSQC experiments correlate directly bonded proton and carbon atoms, providing a powerful tool for assigning carbon signals based on their attached protons. nih.govmdpi.com HMBC, on the other hand, shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for identifying quaternary carbons and for piecing together different fragments of the molecule. mdpi.com The use of these 2D NMR techniques has been reported for the characterization of various quinoline derivatives, confirming their structures and the positions of substituents. researchgate.net

Conformational Characterization by NMR Spectroscopy

NMR spectroscopy can also provide valuable information about the conformational preferences of this compound and its derivatives in solution. Techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) are used to identify protons that are close to each other in space, even if they are not directly bonded. mdpi.com This information is critical for determining the preferred orientation of the aldehyde group relative to the quinoline ring.

For related quinolinecarboxaldehydes, studies have shown the existence of different conformers. For example, 3-quinolinecarboxaldehyde (B83401) has been shown to exist in two nearly isoenergetic conformers, syn and anti, in the gas phase, which could be trapped and characterized by their infrared spectra. researchgate.net In the solid state, individual molecules often adopt a specific conformation. researchgate.net The study of such conformational isomers is important as it can influence the molecule's reactivity and biological activity. Dynamic NMR experiments, where spectra are recorded at different temperatures, can also be used to study the interconversion between different conformers. mdpi.com

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both FT-IR and Raman techniques, provides complementary information to NMR by identifying the functional groups present in the molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is a rapid and effective method for identifying the key functional groups in this compound and its derivatives. researchgate.net The most characteristic absorption band is that of the carbonyl (C=O) stretching vibration of the aldehyde group, which typically appears in the region of 1680-1715 cm⁻¹. uobasrah.edu.iqmdpi.com The exact position of this band can be influenced by conjugation with the quinoline ring.

Other important vibrational bands include the C-H stretching vibrations of the methyl group and the aromatic ring, which are observed around 2900-3100 cm⁻¹. The C=C and C=N stretching vibrations within the quinoline ring system give rise to a series of bands in the 1400-1600 cm⁻¹ region. mdpi.com The C-H bending vibrations of the aromatic ring also provide information about the substitution pattern. FT-IR has been used to characterize a wide range of quinoline derivatives, confirming the presence of expected functional groups. researchgate.netmdpi.comrsc.org For example, in derivatives of 5,8-quinolinedione, the carbonyl stretching region is particularly informative for distinguishing between different substitution patterns. mdpi.com

Table 3: Characteristic FT-IR Absorption Bands for Quinoline Derivatives

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

|---|---|---|

| Aldehyde C=O | Stretch | 1680-1715 |

| Aromatic C-H | Stretch | 3000-3100 |

| Aliphatic C-H | Stretch | 2850-3000 |

| Quinoline Ring C=C, C=N | Stretch | 1400-1600 |

| Ether C-O | Stretch | 1200-1300 |

Data compiled from various sources. uobasrah.edu.iqmdpi.comrsc.org

Raman Spectroscopy Applications

Raman spectroscopy provides complementary vibrational information to FT-IR and is particularly useful for studying symmetric vibrations and non-polar bonds. nih.govresearchgate.net The Raman spectrum of this compound would be expected to show strong bands for the aromatic ring vibrations. The C=O stretching vibration of the aldehyde is also Raman active. nih.gov

Raman spectroscopy has been applied to the study of various quinoline derivatives. nih.govnih.gov For quinoline-7-carboxaldehyde, both experimental and theoretical studies of its Raman spectrum have been conducted to assign the vibrational modes. nih.gov Raman spectroscopy can also be used for in-situ monitoring of reactions and for studying the composition of complex mixtures. youtube.comnih.gov Surface-Enhanced Raman Spectroscopy (SERS) is a powerful extension of the technique that can provide significantly enhanced signals for molecules adsorbed on certain metal surfaces, which can be useful for trace analysis. youtube.com

Mass Spectrometry

Mass spectrometry is an indispensable analytical technique for the characterization of this compound and its derivatives. It provides crucial information regarding the molecular weight, elemental composition, purity, and structural features of these compounds.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for unequivocally determining the elemental composition of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. For this compound, with a molecular formula of C₁₁H₉NO, the theoretical monoisotopic mass can be calculated with precision. HRMS techniques, such as Electrospray Ionization (ESI-MS), are frequently employed for the analysis of quinoline derivatives. researchgate.net

The experimentally determined exact mass from an HRMS analysis is compared against the theoretical value. A close match, typically within a few parts per million (ppm), provides strong evidence for the assigned molecular formula, distinguishing it from other potential formulas with the same nominal mass. This is a critical step in the confirmation of newly synthesized derivatives of this compound. mdpi.comresearchgate.net For its isomer, 2-methylquinoline-6-carbaldehyde, the predicted monoisotopic mass is 171.06842 Da, which aligns with the expected value for the C₁₁H₉NO formula. uni.lu

Table 1: HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₁H₉NO |

| Theoretical Monoisotopic Mass (Da) | 171.06841 |

| Nominal Mass ( g/mol ) | 171.19 |

| Common Adducts in ESI+ | [M+H]⁺, [M+Na]⁺, [M+K]⁺ |

Note: The theoretical monoisotopic mass is calculated based on the most abundant isotopes of carbon, hydrogen, nitrogen, and oxygen.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is widely used to assess the purity and confirm the identity of volatile and thermally stable compounds like this compound and its derivatives. mdpi.comresearchgate.net

In a typical GC-MS analysis, the sample is vaporized and separated based on its boiling point and polarity on a chromatographic column. The separated components then enter the mass spectrometer, where they are ionized, commonly by electron ionization (EI). The resulting mass spectrum displays a unique fragmentation pattern that serves as a molecular fingerprint. The molecular ion peak (M⁺) confirms the molecular weight, while the fragmentation pattern provides structural information. For instance, studies on related quinoline derivatives show characteristic fragmentation pathways, such as the elimination of methyl or methoxy (B1213986) radicals. nih.gov

GC-MS is also instrumental in monitoring the progress of chemical reactions, such as confirming the formation of the aldehyde from a precursor. The retention time from the GC component and the mass spectrum from the MS component together provide a high degree of confidence in the compound's identity and purity. mdpi.com

Table 2: Typical GC-MS Fragmentation Data for the Parent Scaffold, 6-Methylquinoline

| m/z | Relative Intensity | Interpretation |

| 143.0 | 99.99% | Molecular Ion [M]⁺ |

| 144.0 | 11.20% | Isotope Peak [M+1]⁺ |

| 115.0 | 17.30% | Fragment Ion [M-HCN-H]⁺ |

Source: Adapted from PubChem data for 6-methylquinoline. nih.gov The fragmentation of this compound would also include fragments related to the loss of the aldehyde group (CHO).

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy probes the electronic structure of molecules by examining the transitions between different electronic energy levels upon absorption or emission of light.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. For aromatic systems like this compound, this technique reveals characteristic absorption bands corresponding to π → π* and n → π* electronic transitions within the quinoline ring and the carbonyl group of the aldehyde.

Studies on related quinoline-carbaldehyde derivatives provide insight into the expected spectral features. For example, 2-formyl-6-methoxy-3-carbethoxy quinoline, when analyzed in a methanol (B129727) medium, shows a lower cutoff wavelength of 236 nm. nih.gov The spectrum is characterized by intense bands at shorter wavelengths, attributed to π → π* transitions within the conjugated quinoline system, and a weaker, longer-wavelength band corresponding to the n → π* transition of the aldehyde's carbonyl group. The position and intensity of these bands are sensitive to the solvent polarity and the nature of substituents on the quinoline ring. mdpi.comresearchgate.net

Table 3: Expected UV-Vis Absorption Bands for this compound

| Wavelength Range (nm) | Type of Transition | Chromophore |

| ~230-280 | π → π | Quinoline Ring |

| ~280-350 | π → π | Quinoline Ring / Conjugated System |

| >350 | n → π* | Aldehyde Carbonyl (C=O) |

Note: These are generalized ranges; the exact λmax values would be determined experimentally.

Photoluminescence and Fluorescence Studies

Photoluminescence and fluorescence spectroscopy investigate the light emitted by a substance after it has absorbed photons. Quinoline and its derivatives are well-known for their fluorescent properties, making them valuable as molecular probes and sensors. nih.gov Their fluorescence often arises from intramolecular charge transfer (ICT) states. nih.gov

The fluorescence behavior of this compound derivatives is influenced by their electronic structure and environment. For example, a study of 2-formyl-6-methoxy-3-carbethoxy quinoline revealed two distinct emission bands: a violet emission around 362 nm and a blue emission at 492 nm. nih.gov The presence of strong emission bands at longer wavelengths can indicate significant intermolecular interactions and molecular stability. nih.gov Furthermore, certain quinoline-2-carbaldehyde derivatives, such as 3-(2-furoyl)quinoline-2-carbaldehyde, have been specifically designed as fluorogenic reagents that become highly fluorescent upon reaction with primary amines. nih.gov These findings suggest that this compound and its derivatives are promising candidates for applications in fluorescence-based sensing and materials science.

X-ray Crystallography

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unambiguous information on bond lengths, bond angles, torsion angles, and the absolute configuration of a molecule. For this compound and its derivatives, X-ray crystallography is crucial for resolving any structural ambiguities, such as the exact position of substituents and the conformation of the aldehyde group relative to the quinoline ring.

While crystal structure data for this compound itself is not widely published, detailed analyses of closely related derivatives are available. For instance, the crystal structure of 2-Chloro-6-methylquinoline-3-carbaldehyde (B1581043) has been thoroughly characterized. nih.gov In this derivative, the quinoline fused-ring system is nearly planar. nih.gov Such studies also reveal how molecules pack in the crystal lattice, detailing intermolecular interactions like hydrogen bonding and π-stacking, which are vital for understanding the material's bulk properties. researchgate.net The refinement of crystal structures using high-resolution data is critical for distinguishing between regioisomers.

Table 4: Crystallographic Data for the Derivative 2-Chloro-6-methylquinoline-3-carbaldehyde

| Parameter | Value |

| Molecular Formula | C₁₁H₈ClNO |

| Molecular Weight (Mᵣ) | 205.63 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 5.944 |

| b (Å) | 3.9210 |

| c (Å) | 20.390 |

| β (°) | 101.377 |

| Volume (ų) | 465.9 |

| Z (molecules per unit cell) | 2 |

| R-factor (R[F² > 2σ(F²)]) | 0.034 |

| wR(F²) | 0.089 |

Source: Data from Acta Crystallographica Section E. nih.gov

Single-Crystal X-ray Diffraction for Precise Molecular Geometry

While a single-crystal X-ray structure for this compound is not publicly available, detailed structural analyses of its derivatives provide a clear understanding of the geometric features of this class of compounds. A notable example is 2-Chloro-6-methylquinoline-3-carbaldehyde , a close structural analog.

The crystal structure of 2-Chloro-6-methylquinoline-3-carbaldehyde reveals that the quinolinyl fused-ring system is nearly planar, with a root-mean-square (r.m.s.) deviation of 0.013 Å. nih.gov However, the formyl (aldehyde) group is not perfectly coplanar with the ring system. It is slightly bent out of the plane, as evidenced by a C—C—C—O torsion angle of 13.5 (4)°. nih.gov This deviation is likely due to steric hindrance between the aldehyde group and the adjacent chloro substituent at the 2-position.

Another relevant derivative is Quinoline-2-carbaldehyde , which lacks the methyl group. This compound crystallizes with two independent, nearly planar molecules (A and B) in the asymmetric unit, having r.m.s. deviations of 0.018 Å and 0.020 Å, respectively. nih.govnih.gov The planarity of the core quinoline structure is a common feature among these derivatives.

The crystallographic data for these derivatives are summarized in the tables below.

| Parameter | Value |

|---|---|

| Empirical Formula | C₁₁H₈ClNO |

| Formula Weight (g/mol) | 205.63 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 5.944 (1) |

| b (Å) | 3.9210 (19) |

| c (Å) | 20.390 (2) |

| β (°) | 101.377 (15) |

| Volume (ų) | 465.9 (2) |

| Z | 2 |

| Temperature (K) | 290 |

| Parameter | Value |

|---|---|

| Empirical Formula | C₁₀H₇NO |

| Formula Weight (g/mol) | 157.17 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 7.0639 (7) |

| b (Å) | 21.564 (2) |

| c (Å) | 10.698 (1) |

| β (°) | 107.884 (2) |

| Volume (ų) | 1550.9 (3) |

| Z | 8 |

| Temperature (K) | 173 |

Analysis of Crystal Packing and Intermolecular Interactions (e.g., hydrogen bonding, π-π stacking)

The arrangement of molecules in the crystal lattice is directed by a variety of non-covalent interactions, which collectively determine the stability and properties of the solid state. In quinoline derivatives, hydrogen bonding and π-π stacking are particularly significant.

Hydrogen Bonding: In the crystal structure of Quinoline-2-carbaldehyde, the molecules designated as 'A' are linked into chains by weak C—H⋯O hydrogen bonds. nih.govnih.gov This type of interaction, while weaker than conventional O-H···O or N-H···O bonds, can be a significant structure-directing force. In more complex systems, such as the hydrated cocrystalline salt of tryptaminium-3,5-dinitrobenzoate with quinoline, an extensive network of N-H···O, N-H···N, and O-H···O hydrogen bonds dictates the formation of a one-dimensional supramolecular structure. nih.gov The presence of even weak C-H···O interactions further stabilizes the crystal packing in these systems. nih.gov For instance, in crystals of N-(5-acetyl-2-substituted-phenyl)quinoline-2-carboxamides, weak C-H⋯O hydrogen bonds link molecules into chains. researchgate.net

π-π Stacking: Aromatic systems like the quinoline ring are prone to engage in π-π stacking interactions, which are crucial for the stabilization of their crystal structures. These interactions are observed in numerous quinoline derivatives. iucr.org In the co-crystals of 4-methylquinoline (B147181) with various substituted benzoic acids, π-π stacking interactions between the quinoline ring systems are consistently present. iucr.org In some of these structures, additional π-π interactions occur between the benzene (B151609) rings of the acid molecules, contributing to the formation of layered structures. iucr.org The hydrated tryptaminium-3,5-dinitrobenzoate-quinoline salt exhibits a remarkable number of 19 distinct π-π interactions involving cation, anion, and quinoline species, with ring-centroid separations ranging from 3.395 (3) to 3.797 (3) Å. nih.gov Similarly, in certain N-(5-acetyl-2-substituted-phenyl)quinoline-2-carboxamide derivatives, π-π interactions with centroid-centroid distances around 3.7-3.8 Å link hydrogen-bonded chains into layers. researchgate.net These interactions demonstrate the strong tendency of the quinoline moiety to self-associate through its π-system, a key factor in its molecular recognition and assembly behavior.

Academic and Research Applications of 6 Methylquinoline 2 Carbaldehyde

Application as Versatile Synthetic Building Blocks

The reactivity of the aldehyde group, combined with the stable quinoline (B57606) scaffold, establishes 6-Methylquinoline-2-carbaldehyde as a significant intermediate in organic synthesis. It serves as a precursor for creating more complex molecular architectures, particularly in the realm of medicinal and materials chemistry.

The primary application of this compound in synthesis is its use as a starting material for building more elaborate heterocyclic systems. The aldehyde group is highly susceptible to condensation reactions, particularly with amine-containing nucleophiles, leading to the formation of new rings fused to or substituted on the quinoline core.

A key example is the synthesis of novel benzimidazole-quinoline systems. Research has shown that a close derivative, 8-bromo-6-methylquinoline-2-carbaldehyde, reacts with N¹-methylbenzene-1,2-diamine in nitrobenzene (B124822) at high temperatures. mdpi.com In this reaction, the aldehyde condenses with the diamine, which is followed by an oxidative cyclization to form the benzimidazole (B57391) ring, yielding an 8-bromo-6-methyl-2-(1-methyl-1H-benzo[d]imidazol-2-yl)quinoline. mdpi.com This demonstrates the utility of the 2-carbaldehyde group in constructing complex, multi-ring heterocyclic structures, which are of significant interest due to the combined biological activities associated with both quinoline and benzimidazole motifs. mdpi.com The compound is frequently utilized in creating substituted quinolines that are integral to many therapeutic agents.

In medicinal chemistry, the generation of chemical libraries—large collections of structurally related compounds—is essential for screening and identifying new drug candidates. This compound is an ideal starting point for creating such libraries due to the reliable reactivity of its aldehyde group.

By reacting the aldehyde with a diverse range of amines, hydrazines, or other nucleophiles, a large number of derivatives can be synthesized systematically. This approach allows for the introduction of various substituents and functional groups, leading to a library of compounds with modulated electronic and steric properties. Studies have demonstrated that synthesizing novel quinoline derivatives from this type of precursor can lead to compounds with significantly enhanced biological activity against cancer cell lines. The ability to systematically modify the structure is crucial for establishing structure-activity relationships (SAR) and optimizing lead compounds.

Coordination Chemistry and Ligand Development

The quinoline nucleus, particularly with a chelating side chain, is a well-established motif in coordination chemistry. The nitrogen atom within the quinoline ring and a donor atom from a substituent at the 2-position can work in concert to bind metal ions.

This compound is a common precursor for synthesizing Schiff base ligands. nih.gov These ligands are typically formed through the condensation reaction between the aldehyde group of the quinoline and a primary amine (R-NH₂). nih.gov The resulting product is an imine or Schiff base, which contains a C=N double bond.

The general reaction is as follows: C₁₀H₈N-CHO + R-NH₂ → C₁₀H₈N-CH=N-R + H₂O

This reaction is versatile, allowing for the incorporation of a wide variety of R-groups, which can introduce additional donor atoms (e.g., O, S, N) and thus modify the denticity and coordination properties of the resulting ligand. For example, using amino acids, thiosemicarbazides, or other polyamines as the starting amine can produce polydentate ligands capable of forming stable complexes with transition metals. nih.govckthakurcollege.net

Schiff base ligands derived from quinoline-2-carbaldehyde derivatives are excellent chelators for a range of transition metal ions, including copper(II), zinc(II), and cobalt(II). rsc.orgresearchgate.net The most common coordination mode involves the nitrogen atom of the quinoline ring and the imine nitrogen of the Schiff base side chain, forming a stable five-membered chelate ring with the metal center. This bidentate N,N-coordination is a recurring theme in the chemistry of these complexes.

Depending on the specific Schiff base and the metal salt used, the resulting complexes can adopt various geometries, such as tetrahedral, square-planar, or octahedral. ckthakurcollege.netresearchgate.net For instance, research on related quinoxaline-2-carboxaldehyde Schiff bases has shown the formation of tetrahedral complexes with Mn(II) and Co(II), and square-planar complexes with Cu(II). researchgate.net The study of these metal complexes is an active area of research, driven by their potential applications in catalysis and as medicinal agents. ckthakurcollege.netrsc.org

Table 1: Examples of Transition Metal Complexes with Related Quinoline-Aldehyde Derived Ligands

| Ligand Precursor | Metal Ion(s) | Reported Complex Geometry |

|---|---|---|

| 6-Methyl-2-oxo-quinoline-3-carbaldehyde thiosemicarbazone | Cu(II), Zn(II), Co(II) | Not specified in abstract |

| 6-Methylpyridine-2-carbaldehyde-N(4)-ethylthiosemicarbazone | V(V), Pt(II) | Not specified in abstract |

| Quinoxaline-2-carboxaldehyde semicarbazide | Mn(II), Co(II), Ni(II) | Tetrahedral |

| Quinoxaline-2-carboxaldehyde semicarbazide | Cu(II) | Square-planar |

| Quinoxaline-2-carboxaldehyde furfurylamine | Mn(II), Co(II), Ni(II), Cu(II) | Octahedral |

Materials Science and Optoelectronic Applications

Derivatives of this compound have shown promise in the field of materials science, particularly for applications involving fluorescence. The extended π-conjugated system of the quinoline ring often imparts useful photophysical properties to its derivatives.

The compound serves as a precursor for creating fluorescent dyes, which are critical tools for applications like biological imaging. chemimpex.com A specific example of its utility is in the synthesis of novel 2-(1H-benzo[d]imidazol-2-yl)quinoline systems. A derivative synthesized from 8-bromo-6-methylquinoline-2-carbaldehyde was found to be a new compound that exhibits blue fluorescence. mdpi.com This property is directly linked to the highly conjugated structure formed. Such fluorescent molecules are valuable as probes in biological research, as sensors for detecting specific analytes, or as emissive components in organic light-emitting diodes (OLEDs).

Development of Organic Materials for Optoelectronics (e.g., conjugated quinoline derivatives, Schiff bases)

The intrinsic electronic properties of the quinoline ring system make it a valuable scaffold in the design of organic materials for optoelectronic applications. This compound serves as a key building block for creating larger, conjugated systems with tailored electronic and photophysical properties. The aldehyde functional group is particularly useful for synthesizing Schiff bases and other derivatives, extending the conjugation and enabling the development of materials for electronics and high-efficiency electron transport. researchgate.net

The reaction of this compound with various primary amines yields Schiff bases (imines). This condensation reaction creates a new carbon-nitrogen double bond, which extends the π-conjugated system of the molecule. This extended conjugation is a critical feature for organic electronic materials, as it generally leads to a smaller HOMO-LUMO gap, enabling the absorption and emission of lower-energy light and facilitating charge transport. The resulting Schiff base derivatives of quinoline can possess significant nonlinear optical (NLO) properties, which are crucial for applications in photonics and optoelectronics. nih.gov

Furthermore, the quinoline moiety itself can be incorporated into polymer backbones. google.comnih.gov The aldehyde group of this compound provides a reactive site for polymerization reactions, allowing it to be integrated into conjugated polymers. These polymers, featuring alternating aromatic (the quinoline unit) and other structural motifs, are investigated for their semiconducting properties and potential use in devices like Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs). msstate.edu The synthesis of such polymers often involves precursor routes where a final elimination reaction creates the fully conjugated system. dtic.mil

Table 1: Examples of Quinoline-Based Structures in Optoelectronic Materials

| Compound Type | Precursor | Key Structural Feature | Potential Application |

| Schiff Bases | This compound | Extended π-conjugation via imine bond | Nonlinear Optics, Organic Semiconductors |

| Conjugated Polymers | Quinoline derivatives | Alternating aromatic/quinonoid sequences | OLEDs, OFETs, Photovoltaics |

| ETMs | Quinoline-based molecules | Efficient electron mobility | Electron Transport Layers in devices |

Design of Organic Photosensitizers

Organic photosensitizers are molecules that absorb light and transfer the energy to another molecule, often molecular oxygen, to produce reactive oxygen species (ROS). This property is the foundation of applications like photodynamic therapy (PDT) and dye-sensitized solar cells (DSSCs). nih.govnih.gov Quinoline derivatives are actively researched for these applications due to their excellent photophysical properties, including strong absorption in the visible and near-infrared regions and good thermal and oxidative stability. researchgate.netresearchgate.net

This compound is a valuable precursor for creating sophisticated photosensitizers. The quinoline core acts as an excellent chromophore, and the aldehyde group allows for the straightforward attachment of other functional groups to tune the molecule's properties. In the context of DSSCs, for example, theoretical studies have been conducted on quinoline-based dyes with a D-π-A (Donor-π bridge-Acceptor) structure, which is designed to promote efficient charge separation and injection into the semiconductor material. researchgate.net

In the field of medicine, quinoline-based photosensitizers are being developed for PDT. mdpi.com The ideal photosensitizer for PDT should be non-toxic in the dark but highly cytotoxic upon light irradiation. mdpi.com It should also absorb light in the "phototherapeutic window" (650–850 nm), where light penetration into tissue is maximal. mdpi.com Derivatives synthesized from this compound, such as cyanine (B1664457) or squaraine dyes, can be engineered to meet these criteria. mdpi.comrsc.org The aldehyde can be used to link the quinoline chromophore to moieties that target specific cellular organelles, like mitochondria, enhancing the efficacy and selectivity of the therapy. rsc.org

Application in Specialized Polymers and Coatings

The chemical stability and reactivity of the quinoline scaffold make it a useful component in the formulation of specialized polymers and coatings. Materials incorporating quinoline derivatives can exhibit enhanced properties such as improved durability, thermal stability, and resistance to environmental degradation. researchgate.net

This compound can be incorporated into polymer structures through its reactive aldehyde group. For instance, it can react with diisocyanates or other bifunctional monomers to form novel polymers. google.com These quinoline-containing polymers can also form chelates with various metal ions. google.com Such metal-polymer complexes may exhibit unique properties, including fluorescence, which could be exploited in sensor coatings or other advanced materials. google.com The development of polymers through methods like the Friedlander synthesis, which produces the quinoline ring system, highlights the integration of quinoline chemistry with polymer science. nih.govresearchgate.nettubitak.gov.tr

Chemical Probes and Derivatization Reagents

The combination of a fluorescent quinoline core and a reactive aldehyde group makes this compound a promising candidate for the development of chemical probes and derivatization reagents. nih.gov The aldehyde functionality is known to react with specific nucleophiles, most notably primary amines, providing a mechanism for selective labeling.

Reagents for Analytical Derivatization (e.g., detection of primary amines)

The quantitative analysis of primary amines is crucial in many biological and chemical systems. A common strategy involves derivatization with a reagent that imparts a readily detectable signal, such as fluorescence, to the amine. nih.govthermoscientific.frthermofisher.com The aldehyde group of this compound reacts with primary amines to form a Schiff base. nih.govnih.gov If the resulting imine product is fluorescent, this reaction can be the basis of a "turn-on" fluorescent sensor. mdpi.com

In such a system, the reagent itself (the aldehyde) would have low fluorescence, but upon reaction with the target primary amine, the resulting Schiff base exhibits strong fluorescence. This change in fluorescence intensity can be measured and correlated to the concentration of the amine. This principle is used in various analytical techniques, including high-performance liquid chromatography (HPLC) and fluorescence microscopy, for the sensitive detection of amino acids, peptides, and other primary amine-containing biomolecules. thermoscientific.frmdpi.com The modular nature of quinoline-based fluorescent probes allows for the rational design of molecules with tailored photophysical properties for specific applications like live-cell imaging. nih.gov

Table 2: Principle of Amine Detection via Derivatization

| Reagent Feature | Analyte | Reaction | Detection Principle |

| Aldehyde Group | Primary Amine | Schiff Base Formation | Change in fluorescence upon formation of the fluorescent imine product. |

| Quinoline Scaffold | (Amine-containing molecule) | (Condensation) | Provides the core fluorophore whose properties are modulated by the reaction. |

Precursors for Agrochemicals (e.g., herbicides, fungicides)

The quinoline scaffold is a "privileged structure" in medicinal and agricultural chemistry, appearing in numerous bioactive compounds. nih.govresearchgate.netnih.gov Derivatives of quinoline have demonstrated a wide spectrum of biological activities, including potent antifungal, herbicidal, and insecticidal properties. researchgate.netnih.gov Consequently, this compound is a valuable intermediate for the synthesis of new agrochemicals.

Research has shown that quinoline compounds are effective against a variety of plant pathogens. For example, novel fluorinated quinoline analogs have been synthesized and shown to have significant antifungal activity. nih.gov The fungicide quinofumelin, which contains a quinoline core, has proven effective against rice blast and gray mold. jst.go.jp Synthetic efforts often focus on modifying the substituents on the quinoline ring to optimize efficacy against specific pests or diseases and to develop compounds with novel mechanisms of action. acs.org The aldehyde group of this compound provides a convenient handle for carrying out such synthetic modifications, allowing for the creation of diverse libraries of compounds for screening as potential herbicides or fungicides. nih.govresearchgate.net

常见问题

Q. What are the established synthetic routes for 6-Methylquinoline-2-carbaldehyde, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of this compound typically employs classical quinoline scaffold protocols, such as the Gould–Jacob or Friedländer reactions , which involve cyclization of substituted anilines with carbonyl-containing precursors. For example, condensation of 2-aminobenzaldehyde derivatives with methyl ketones under acidic conditions can yield the quinoline core. Transition-metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura) may introduce substituents post-cyclization . Key factors affecting yield include:

- Catalyst choice : Acidic catalysts (e.g., H₂SO₄) versus Lewis acids (e.g., ZnCl₂).

- Temperature : Higher temperatures (120–150°C) often accelerate cyclization but may promote side reactions.

- Solvent polarity : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates.

Q. Reference Table :

| Method | Yield Range | Key Conditions | Limitations |

|---|---|---|---|

| Gould–Jacob | 45–60% | H₂SO₄, reflux | Requires harsh acids |

| Friedländer | 50–70% | Protic solvent, 100–120°C | Limited substrate scope |

| Metal-catalyzed | 60–80% | Pd(OAc)₂, DMF, 80°C | Costly catalysts |

Q. How is this compound characterized, and what analytical techniques resolve structural ambiguities?

Methodological Answer: Characterization relies on multimodal spectroscopy:

- ¹H/¹³C NMR : Assign peaks using DEPT-135 to distinguish CH₃ (δ ~2.5 ppm) and aldehyde protons (δ ~10 ppm). Coupling patterns in aromatic regions confirm substitution on the quinoline ring .

- X-ray crystallography : Resolves absolute configuration and packing interactions. Programs like SHELXL refine crystal structures using high-resolution data, critical for distinguishing regioisomers (e.g., 6-methyl vs. 8-methyl) .

- MS/HPLC : Confirm molecular weight (m/z 171.19) and purity (>95%) .

Q. What purification strategies optimize this compound for downstream applications?

Methodological Answer:

- Recrystallization : Use ethanol/water mixtures (mp 96–99°C) to remove polar impurities .

- Column chromatography : Employ silica gel with gradient elution (hexane/ethyl acetate) for non-polar byproducts.

- Distillation : For large-scale purification, vacuum distillation minimizes thermal decomposition.

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound derivatives?

Methodological Answer: X-ray crystallography with SHELX software (e.g., SHELXL) is indispensable for confirming substituent positions. For example, derivatives like 6-bromo-N-(2-hydroxybenzylidene)-2-methylquinoline-4-carbohydrazide require precise refinement of bond angles and torsional parameters to differentiate between keto-enol tautomers or regioisomeric forms. Hydrogen-bonding networks and π-stacking interactions further validate structural assignments .

Q. How should researchers address contradictions in reaction yields across synthetic protocols?

Methodological Answer: Systematic meta-analysis of literature data is recommended:

- Variable identification : Compare catalysts (e.g., H₂SO₄ vs. ZnCl₂), solvents (polar vs. non-polar), and temperature gradients.

- Statistical tools : Use ANOVA to assess significance of yield differences. For example, Pd-catalyzed methods may show higher reproducibility (σ <5%) versus acid-catalyzed routes (σ ~15%) .

- Replication studies : Reproduce conflicting protocols under controlled conditions to isolate variables (e.g., moisture sensitivity, reagent purity) .

Q. What strategies enable regioselective functionalization of the quinoline ring in this compound?

Methodological Answer:

- Electrophilic substitution : The 6-methyl group directs electrophiles (e.g., nitration) to the 5- or 7-position due to steric and electronic effects.

- Cross-coupling : Suzuki-Miyaura reactions selectively functionalize the 4-position using halogenated precursors (e.g., 4-chloro derivatives) .

- Aldehyde-directed C–H activation : Transition metals (Pd, Rh) activate positions ortho to the aldehyde group for arylation or alkylation .

Q. Reference Table :

| Functionalization Site | Method | Key Reagent/Conditions | Yield Range |

|---|---|---|---|

| 4-position | Suzuki coupling | Pd(PPh₃)₄, K₂CO₃, DMF | 60–75% |

| 5/7-position | Nitration | HNO₃, H₂SO₄, 0°C | 40–55% |

| Ortho to aldehyde | Rh-catalyzed C–H activation | [RhCl(cod)]₂, Ag₂O, DCE | 50–65% |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。